molecular formula C12H12N2OS2 B12921547 4-Pyrimidinemethanol, 2-(methylthio)-5-(phenylthio)- CAS No. 61727-18-2

4-Pyrimidinemethanol, 2-(methylthio)-5-(phenylthio)-

Cat. No.: B12921547
CAS No.: 61727-18-2
M. Wt: 264.4 g/mol
InChI Key: BPATVTNDMOKYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Pyrimidinemethanol, 2-(methylthio)-5-(phenylthio)- (CAS 102921-92-6) is a pyrimidine derivative featuring a hydroxymethyl group at position 4, a methylthio (-SMe) substituent at position 2, and a phenylthio (-SPh) group at position 5. Its molecular formula is C₁₂H₁₂N₂OS₂, with a molecular weight of 264.37 g/mol.

Properties

CAS No.

61727-18-2

Molecular Formula

C12H12N2OS2

Molecular Weight

264.4 g/mol

IUPAC Name

(2-methylsulfanyl-5-phenylsulfanylpyrimidin-4-yl)methanol

InChI

InChI=1S/C12H12N2OS2/c1-16-12-13-7-11(10(8-15)14-12)17-9-5-3-2-4-6-9/h2-7,15H,8H2,1H3

InChI Key

BPATVTNDMOKYQJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)CO)SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-(phenylthio)pyrimidine with sodium methanethiolate in the presence of a base, followed by reduction with a suitable reducing agent to yield the desired product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylthio group, yielding a simpler pyrimidine derivative.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-thiolated pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology

The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and inhibition mechanisms.

Medicine

Research into the medicinal applications of this compound includes its potential use as a precursor for developing pharmaceutical agents. Its ability to undergo various chemical modifications makes it a versatile starting material for drug discovery.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability under different conditions make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets. The methylthio and phenylthio groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4-Pyrimidinemethanol, 2-(methylthio)-5-(phenylthio)-, the following table compares it with key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-SMe, 5-SPh, 4-CH₂OH C₁₂H₁₂N₂OS₂ 264.37 Enhanced solubility (DMSO/methanol), dual thioethers for hydrophobic interactions
4-Pyrimidinecarboxylic acid ethyl ester 2-SMe, 5-SPh, 4-COOEt C₁₄H₁₄N₂O₂S₂ 306.40 Higher lipophilicity (ester group), potential prodrug applications
4(3H)-Pyrimidinone, 2-SMe, 5-OBn 2-SMe, 5-OBn, 4-ketone C₁₂H₁₂N₂O₂S 248.30 Reduced solubility (solid in DMSO), ketone enables hydrogen bonding
4-Amino-5-hydroxymethyl-2-SMe pyrimidine 2-SMe, 4-NH₂, 5-CH₂OH C₆H₈N₄OS 184.21 Increased basicity (amino group), simpler structure, lower molecular weight
5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol Thieno-fused ring, 6-Ph, 4-OH C₁₃H₁₀N₂OS 242.29 Fused thiophene enhances aromaticity, potential for π-π stacking interactions

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity

  • Dual Thioethers (2-SMe, 5-SPh): The methylthio group at position 2 can act as a leaving group in nucleophilic substitution reactions, while the phenylthio group at position 5 enhances hydrophobic interactions with protein pockets. This dual functionality may improve antimicrobial or enzyme-inhibitory activity compared to analogs with single thioethers .
  • Hydroxymethyl vs. Ester/Carboxylic Acid: The hydroxymethyl group in the target compound increases solubility in polar solvents compared to the ethyl ester derivative (C₁₄H₁₄N₂O₂S₂), which is more lipophilic and may serve as a prodrug .
  • Pyrimidinone vs. Pyrimidinemethanol: The ketone in 4(3H)-Pyrimidinone (C₁₂H₁₂N₂O₂S) facilitates hydrogen bonding but reduces solubility. In contrast, the hydroxymethyl group in the target compound balances solubility and reactivity .

Pharmacological Potential

  • Antimicrobial Activity: Pyrimidine derivatives with thioether substituents, such as those in and , exhibit broad-spectrum antimicrobial properties. The target compound’s dual thioethers may enhance activity against resistant strains .
  • Enzyme Inhibition: The phenylthio group’s hydrophobicity could improve binding to enzymes like dihydrofolate reductase (DHFR), a common target in anticancer drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.